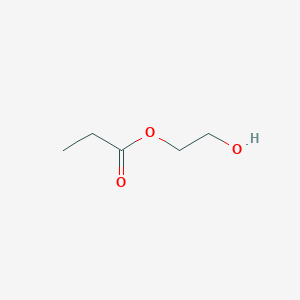

2-Hydroxyethyl propionate

Description

. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound is known for its role as an intermediate in organic synthesis and its use in the production of various polymers and resins .

Properties

IUPAC Name |

2-hydroxyethyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-5(7)8-4-3-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAMKDPMPDEXGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621149 | |

| Record name | 2-Hydroxyethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24567-27-9 | |

| Record name | 2-Hydroxyethyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 2-Hydroxypropionic Acid with Ethylene Glycol or Ethanol

One of the primary methods for preparing 2-Hydroxyethyl propionate involves esterification reactions between 2-hydroxypropionic acid or its derivatives and alcohols such as ethanol or ethylene glycol.

A patent describes the preparation of ethyl 2-(4-hydroxyphenoxy) propionate, a related compound, by reacting 2-(4-hydroxyphenoxy) propionic acid with ethanol in the presence of toluene as a solvent. The process involves adding the acid and toluene into a reaction kettle, followed by gradual addition of ethanol at 70°C under normal pressure. The reaction proceeds with continuous removal of water formed during esterification by reduced-pressure distillation. This stepwise addition and distillation are repeated until the acid is fully esterified. The product is then purified by washing, crystallization, centrifugation, and drying to obtain a high-purity ester suitable for industrial scale production.

While this example focuses on a phenoxy-substituted propionate, the general esterification principle applies to this compound synthesis, where propionic acid or its hydroxy derivatives react with ethylene glycol or ethanol to form the hydroxyethyl ester.

Transesterification and Hydrolysis Routes Using Lactate Esters

Another approach involves the use of lactate esters and epoxides to generate 2(2'-hydroxyethyl)-propionate esters, which can be further converted to this compound.

According to a patent on lactic acid derivatives, 2(2'-hydroxyethyl)-propionate esters are prepared via reaction between an epoxide and a lactate ester. The esters undergo hydrolysis (saponification) in the presence of bases such as sodium hydroxide or calcium hydroxide to yield salts of 2(2'-hydroxyethyl)-propionate. Acidification of these salts regenerates the free acid form. The free alcohol produced during this process can be recovered and reused, making the method cost-effective for industrial scale.

This method highlights the utility of transesterification and hydrolysis steps in preparing hydroxyethyl propionates, emphasizing reagent recycling and process efficiency.

Biotechnological Fermentation Routes for Propionate Derivatives

Fermentation-based processes offer an alternative, sustainable route to propionate derivatives, including hydroxyethyl propionates.

A European patent details a two-step fermentation process to produce propionate salts from sugars, lactate, and glycerol using propionic acid-producing microorganisms. The first fermentation converts sugars or lactate into a propionate salt broth, from which microorganisms are recovered. These microorganisms are then used in a second fermentation with glycerol to produce a second propionate salt broth. The salts are purified through precipitation steps to yield high-purity propionate products.

While this process focuses on propionate salts, it provides a biotechnological platform potentially adaptable for producing hydroxyethyl propionate via subsequent chemical modifications.

Ionic Liquid-Based Synthesis Involving 2-Hydroxyethyl Groups

Recent research explores the synthesis of protic ionic liquids based on tris(2-hydroxyethyl)ammonium salts, which involve 2-hydroxyethyl functional groups.

A study published in 2024 describes the synthesis of various tris(2-hydroxyethyl)ammonium-based salts by reacting tris(2-hydroxyethyl)amine with acids such as lactic acid. The reactions are carried out by heating the reagents at 323 K, either with minimal solvent or solvent-free, with reaction times ranging from 15 to 60 minutes. Purification is achieved by freeze-drying to avoid condensation impurities. The resulting salts show high purity (>99%) and low water content, as measured by NMR and Karl Fischer titration.

Although this work is focused on ionic liquids, the methodology of controlled heating, solvent management, and purification can inform preparation strategies for hydroxyethyl esters like this compound.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Challenges/Notes | References |

|---|---|---|---|---|

| Esterification with Ethanol | 2-(4-hydroxyphenoxy) propionic acid, ethanol, toluene; 70°C, reduced-pressure distillation | Simple operation, low cost, scalable | Requires stepwise ethanol addition and water removal | |

| Transesterification & Hydrolysis | Epoxide + lactate ester; base hydrolysis (NaOH, Ca(OH)2); acidification | Reagent recycling, cost-effective | Multi-step, requires careful pH control | |

| Fermentation of Sugars & Glycerol | Sugars/lactate/glycerol; propionic acid-producing microorganisms; purification by precipitation | Sustainable, uses renewable feedstocks | Complex bioprocess, downstream purification needed | |

| Ionic Liquid Synthesis | Tris(2-hydroxyethyl)amine + acids; heating at 323 K; freeze-drying | High purity, solvent-free options | Potential condensation impurities |

Detailed Research Findings

Esterification Kinetics and Purity : The esterification process under controlled temperature and pressure with stepwise ethanol addition allows high conversion rates and minimal side reactions. Continuous removal of water shifts equilibrium towards product formation, enhancing yield.

Hydrolysis and Alcohol Recovery : The saponification of lactate esters yields propionate salts and free alcohols, which can be recovered by distillation or extraction. This recycling reduces raw material costs in industrial processes.

Fermentation Efficiency : Sequential fermentation using different carbon sources optimizes propionate salt production. The recovery and reuse of microorganisms between fermentation steps improve process economics and sustainability.

Thermal Stability and Purity in Ionic Liquid Synthesis : Freeze-drying post-reaction prevents condensation impurities, ensuring product purity above 99%. Thermal analysis shows decomposition onset temperatures around 423-426 K, indicating good thermal stability for related hydroxyethyl compounds.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl propionate undergoes various chemical reactions, including:

Esterification: As mentioned, it can be synthesized through esterification reactions.

Hydrolysis: It can be hydrolyzed back to propanoic acid and ethylene glycol in the presence of a strong acid or base.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, temperatures of 100-150°C.

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles depending on the desired product

Major Products Formed

Hydrolysis: Propanoic acid and ethylene glycol.

Oxidation: Propanoic acid or corresponding aldehydes.

Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Chemical Properties and Safety

2-Hydroxyethyl propionate is a colorless liquid with a molecular formula of CHO. It is classified as a combustible liquid and can cause skin irritation upon contact . Understanding its chemical properties is crucial for safe handling and application in industrial processes.

Pharmaceutical Applications

Drug Formulation : HEP has been investigated as a potential solvent and excipient in drug formulations. Its ability to dissolve various compounds makes it suitable for enhancing the solubility of poorly soluble drugs. For example, its use in formulations has shown promise in improving the bioavailability of certain pharmaceutical compounds.

Contrast Agents in Imaging : Research indicates that HEP can be utilized in the development of contrast agents for biomedical imaging. Hyperpolarized this compound has been studied for its potential to enhance magnetic resonance imaging (MRI) contrast, providing clearer images for diagnostic purposes .

Material Science Applications

Polymer Synthesis : HEP is employed in synthesizing biodegradable polymers, particularly polyhydroxyalkanoates (PHAs). These biopolymers are derived from renewable resources and are increasingly used in packaging and biomedical applications due to their environmentally friendly nature. Studies have demonstrated that incorporating HEP into polymer matrices can improve mechanical properties and degradation rates .

| Polymer Type | Composition | Properties Enhanced by HEP |

|---|---|---|

| PHA | 3-Hydroxyvalerate | Improved biodegradability and mechanical strength |

| Biodegradable Plastics | Various copolymers | Enhanced flexibility and thermal stability |

Environmental Applications

Biodegradation Studies : HEP has been utilized in studies investigating the biodegradation of plastics. Research shows that certain bacteria can metabolize HEP, leading to the development of bioremediation strategies aimed at reducing plastic waste in the environment. The metabolic pathways involved have been characterized, revealing insights into how microorganisms can utilize propionic acid derivatives for growth and energy .

Microbial Growth Studies : In microbial ecology, HEP serves as a carbon source for various bacterial strains. Studies have documented the growth patterns of bacteria isolated from environments contaminated with plastics when cultured on media supplemented with HEP. This research provides valuable information on microbial diversity and potential biotechnological applications for waste degradation .

Case Studies

-

Case Study 1: Biodegradable Polymer Development

A study focused on the synthesis of PHAs using HEP as a co-substrate demonstrated that incorporating varying concentrations of HEP significantly enhanced the yield of 3-hydroxyvalerate units in the resulting copolymer, thus improving its biodegradability . -

Case Study 2: Imaging Agent Efficacy

An investigation into hyperpolarized this compound's effectiveness as an MRI contrast agent revealed that it provided superior imaging quality compared to traditional agents, highlighting its potential for clinical applications in diagnostics .

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl propionate involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and ester functional groups. These groups allow the compound to act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Ethylene glycol: Similar in structure but lacks the ester functional group.

Propanoic acid: Similar in structure but lacks the hydroxyl group.

2-Hydroxyethyl methacrylate: Contains a methacrylate group instead of a propionate group

Uniqueness

2-Hydroxyethyl propionate is unique due to its dual functional groups, which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various industrial applications .

Biological Activity

2-Hydroxyethyl propionate (HEP) is an organic compound that has garnered attention due to its potential biological activities. This article explores the biological properties of HEP, including its metabolic pathways, toxicity, and applications in various fields, supported by data tables and relevant research findings.

- Chemical Formula : CHO

- Molecular Weight : 118.13 g/mol

- CAS Number : 623-37-0

Metabolic Pathways

HEP is metabolized in the body through various enzymatic processes, primarily involving esterases that hydrolyze the ester bond, leading to the formation of hydroxyethyl and propionic acid metabolites. These metabolites can enter the citric acid cycle, suggesting potential energy production pathways.

Antioxidant Activity

Research indicates that HEP exhibits significant antioxidant properties. In vitro studies have shown that HEP can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Properties

HEP has demonstrated antimicrobial activity against a range of pathogens. A study conducted on various bacterial strains revealed that HEP inhibited bacterial growth at concentrations as low as 0.5% (v/v), indicating its potential use as a preservative in food and cosmetic products.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of HEP. The compound exhibited low toxicity in human cell lines, with an IC value greater than 100 µM, suggesting a favorable safety margin for potential therapeutic applications.

Case Study 1: Antioxidant Efficacy

A study published in Journal of Agricultural and Food Chemistry assessed the antioxidant capacity of HEP using DPPH radical scavenging assays. The results indicated that HEP had a scavenging activity comparable to known antioxidants like ascorbic acid.

| Compound | Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 85 |

| This compound | 78 |

Case Study 2: Antimicrobial Effectiveness

In another investigation, HEP was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

These findings suggest that HEP could be a viable candidate for developing antimicrobial agents.

Toxicity Profile

Toxicological assessments indicate that HEP has a low acute toxicity profile. The LD value in rodents is reported to be greater than 2000 mg/kg, classifying it as practically non-toxic according to standard toxicity classifications.

Applications

Due to its biological activities, HEP has potential applications in:

- Food Preservation : As a natural preservative due to its antimicrobial properties.

- Cosmetics : As an ingredient in formulations aimed at reducing oxidative stress on the skin.

- Pharmaceuticals : For developing new antioxidant therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity 2-Hydroxyethyl Propionate, and how can purity be validated?

- Methodological Answer : this compound can be synthesized via esterification of propionic acid with ethylene glycol under acidic catalysis. Key steps include refluxing reactants (e.g., molar ratio 1:1.2 of propionic acid to ethylene glycol) with sulfuric acid at 80–100°C for 4–6 hours. Purification involves fractional distillation under reduced pressure (e.g., 0.5–1.0 kPa) to isolate the product. Purity validation requires gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular integrity and absence of by-products like unreacted precursors or diesters .

Q. How can researchers assess the toxicity of this compound in preclinical models?

- Methodological Answer : Toxicity profiling involves (i) in vitro assays (e.g., cell viability assays using human hepatocyte lines like HepG2 to measure IC₅₀ values) and (ii) in vivo studies in rodents (e.g., acute toxicity via OECD Guideline 423, monitoring mortality, organ histopathology, and biochemical markers like ALT/AST). Evidence indicates this compound exhibits toxicity, necessitating strict handling protocols and dose optimization in experimental designs .

Q. What analytical techniques are optimal for characterizing the ester hydrolysis kinetics of this compound under physiological conditions?

- Methodological Answer : Hydrolysis kinetics can be studied using nuclear magnetic resonance (NMR) to track ester bond cleavage in deuterated buffers (e.g., pH 7.4 PBS at 37°C). Infrared spectroscopy (IR) identifies functional group changes (e.g., loss of ester C=O at ~1740 cm⁻¹). High-resolution mass spectrometry (HRMS) quantifies degradation products. Computational models (e.g., density functional theory) predict reaction pathways and activation energies .

Advanced Research Questions

Q. How can this compound be utilized in hyperpolarized MRI studies despite its toxicity and metabolic inertness?

- Methodological Answer : Although this compound is not metabolized, it serves as a model compound for hyperpolarization technique development. Researchers can use parahydrogen-induced polarization (PHIP) to enhance its ¹³C MRI signal. Challenges include optimizing polarization transfer at extreme pH (≤3 or ≥9) and mitigating toxicity via nanoencapsulation (e.g., liposomes) to reduce systemic exposure. Comparative studies with diethyl succinate (a metabolically active alternative) highlight trade-offs between signal stability and biocompatibility .

Q. What experimental strategies resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound across studies?

- Methodological Answer : Discrepancies arise from variations in solvent systems, temperature, and purity. Standardization protocols include:

- Solubility studies : Use controlled solvent systems (e.g., water-ethanol blends) with turbidimetric titration to determine saturation points.

- Reactivity assays : Compare ester hydrolysis rates under standardized pH and ionic strength (e.g., 0.1 M PBS).

- Collaborative validation : Cross-laboratory replication using shared reference samples to eliminate batch-specific impurities .

Q. How do the hydroxyl and ester groups of this compound influence its interactions with enzymes or proteins in biochemical assays?

- Methodological Answer : The hydroxyl group facilitates hydrogen bonding with enzyme active sites (e.g., esterases), while the ester moiety acts as a substrate mimic. Techniques include:

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of interactions.

- Circular dichroism (CD) to assess protein conformational changes upon compound binding. Studies show that despite lacking metabolism, this compound inhibits certain enzymes via competitive binding .

Data Integrity and Reproducibility

Q. What frameworks ensure data reproducibility when studying this compound in multidisciplinary research?

- Methodological Answer : Implement FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Documentation : Detailed protocols for synthesis, purification, and characterization (e.g., NMR pulse sequences, GC temperature gradients).

- Metadata tagging : Include solvent purity grades, instrument calibration records, and environmental conditions (e.g., humidity for hygroscopic samples).

- Open access repositories : Deposit raw data (e.g., spectral files) in platforms like Zenodo or Figshare, linked to publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.